
2-oxo-2H-pyran-3-carboxylic acid
Overview
Description
2-oxo-2H-pyran-3-carboxylic acid, also known as coumalic acid, is a heterocyclic organic compound with the molecular formula C6H4O4. It is characterized by a pyran ring fused with a carboxylic acid group and a ketone group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors. . This method involves the use of dienones and specific catalysts under controlled conditions to form the pyran ring structure.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The exact methods can vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include esters, amides, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
2-Oxo-2H-pyran-3-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form different derivatives.
- Reduction: Reduction can convert the ketone group into an alcohol.
- Substitution: The carboxylic acid group can form esters or amides.
Type of Reaction | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Various oxidized derivatives |
Reduction | Lithium aluminum hydride (LiAlH), Sodium borohydride (NaBH) | Alcohols |
Substitution | Alcohols, Amines | Esters, Amides |
Biology
Research indicates that this compound has potential biological activities, particularly as an enzyme inhibitor. It has been shown to activate caspases (caspases-3, -8, and -9), which are critical in the apoptosis pathway in HL-60 cells. This suggests potential applications in cancer therapy.
Medicine
Recent studies have explored the therapeutic potential of derivatives of this compound in cancer treatment. For instance:
- A study on 6-substituted derivatives demonstrated their efficacy in reducing the invasive behavior of fibrosarcoma cells (HT 1080). The structure-activity relationship indicated that specific substituents could enhance biological activity without loss of potency .
Industry
In industrial applications, this compound is utilized in the production of various chemicals and materials such as polymers and resins. Its unique chemical properties make it suitable for creating specialized materials with desired characteristics.
Case Study 1: Anti-Cancer Activity
A study focused on 6-substituted 2-oxo-2H-benzopyran-3-carboxylic acids revealed their potential as anti-cancer agents. The derivatives were synthesized and evaluated for their ability to inhibit cancer cell invasion and metastasis. Results showed that modifications at the 6-position significantly influenced biological activity, leading to further design of more effective compounds .
Case Study 2: Enzyme Inhibition
Another investigation assessed the enzyme inhibition properties of coumalic acid derivatives against various cancer cell lines. The findings highlighted the compound's ability to induce apoptosis through caspase activation, suggesting its utility in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-oxo-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . Additionally, it can act as an enzyme inhibitor, affecting various biochemical pathways .
Comparison with Similar Compounds
2-oxo-2H-pyran-3-carboxylic acid can be compared with other similar compounds, such as:
Coumalic acid:
Methyl 2-oxo-2H-pyran-3-carboxylate: This ester derivative has similar chemical properties but different reactivity due to the presence of the ester group.
2H-Pyran-2-one: This compound lacks the carboxylic acid group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biological Activity
2-Oxo-2H-pyran-3-carboxylic acid, commonly known as coumalic acid, is a heterocyclic compound with the molecular formula C₆H₄O₄. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly as an enzyme inhibitor and potential anticancer agent. This article explores its biological activity, synthesizes relevant research findings, and presents data on its mechanisms of action.
Structure and Composition
- Molecular Formula : C₆H₄O₄
- Functional Groups : Contains a pyran ring, a carboxylic acid group, and a ketone group.
The structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes, notably caspases (caspases-3, -8, and -9) in HL-60 cells. The activation of these caspases is crucial for the induction of apoptosis in cancer cells .
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:
- In vitro Studies : A series of synthesized derivatives showed potent activity against various cancer cell lines. For instance, compounds designed with aryl ester functions at the 3-position displayed marked biological activity against HT 1080 fibrosarcoma cells .
Compound Type | IC50 (μM) | Cancer Cell Line |
---|---|---|
Coumarin Derivative | 0.39–4.85 | HepG2 |
Coumarin Derivative | >100 | LLC-MK2 (normal cell line) |
These findings suggest that modifications to the basic structure can enhance its anticancer efficacy while reducing toxicity to normal cells.
The primary mechanism through which this compound exerts its biological effects involves:
- Caspase Activation : Inducing apoptosis through the activation of caspases.
- Cytotoxicity : The compound exhibits cytotoxic profiles against oral human normal and tumor cells, indicating potential for therapeutic applications in cancer treatment .
Study on Anticancer Properties
In a study assessing the structure-activity relationship (SAR) of various coumarin derivatives:
- Objective : Evaluate the potency of different substituents on anticancer activity.
- Results : Compounds with specific substitutions showed enhanced activity against cancer cell lines compared to their parent compounds.
This study emphasizes the importance of structural modifications in developing more effective anticancer agents.
Antioxidant Activity
Another aspect of research has focused on the antioxidant potential of this compound derivatives. A related compound, 4-hydroxy-5-methoxy-2-oxo-2H-pyran-3-carboxylic acid, was isolated and characterized for its antioxidant properties using spectroscopic techniques. The findings suggest that these compounds may also play a role in mitigating oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-oxo-2H-pyran-3-carboxylic acid derivatives?
- Answer : The synthesis often involves multi-step reactions, including cyclization, hydrolysis, and functional group modifications. For example, hydrolysis of acetylated intermediates using concentrated hydrochloric acid (36%) under prolonged stirring (2 days) yields 3-hydroxy derivatives, as demonstrated in the preparation of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (67–94% purity via NMR analysis) . For benzopyran derivatives, acetylation (Ac₂O) and subsequent thioester/amide formation (using ArSH or ArNH₂ in pyridine/dioxane) are key steps .
Q. How are spectroscopic and crystallographic techniques applied to characterize this compound analogs?
- Answer :
- 1H/13C-NMR : Used to confirm substituent positions and purity. For instance, δ 7.12 (d, H-5) and δ 6.70 (d, H-4) in DMSO-d6 distinguish proton environments in 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid .
- X-ray crystallography : Resolves fused-ring systems (e.g., cis-fused pyranopyrans) and hydrogen-bonding networks, critical for understanding stability and reactivity .
- IR and MS : Identify functional groups (e.g., lactone C=O at 1659 cm⁻¹) and molecular fragmentation patterns .
Advanced Research Questions
Q. How do substituents at the 6-position of 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives modulate antitumor activity?
- Answer : Substitutions like acetoxymethyl or nitro groups enhance bioactivity by altering electronic properties and binding affinity. For example, 6-acetoxymethyl derivatives inhibit cancer cell invasion by targeting matrix metalloproteinases (MMPs), as shown in in vitro models . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at C-6 improve metabolic stability and target selectivity .
Q. What strategies mitigate low yields during the hydrolysis of acetylated intermediates in this compound synthesis?
- Answer :
- Optimized reaction time : Extending hydrolysis duration (e.g., 48 hours) improves conversion rates, as seen in the synthesis of 3-hydroxy derivatives .
- Solvent selection : Using polar aprotic solvents (e.g., DMSO) minimizes side reactions.
- Byproduct removal : Washing with water efficiently removes NaCl precipitates, increasing product purity (94% after filtration) .
Q. How can contradictions in spectral data for structurally similar derivatives be resolved?
- Answer :
- Comparative analysis : Cross-validate NMR chemical shifts with databases (e.g., Cambridge Structural Database) to confirm assignments .
- Computational modeling : Density Functional Theory (DFT) predicts electronic environments for ambiguous signals (e.g., distinguishing lactone vs. carboxylic acid protons) .
- Isotopic labeling : 13C-enriched samples clarify carbon connectivity in complex spectra .
Q. What role do fused-ring systems (e.g., pyranopyrans) play in the biological activity of this compound analogs?
- Answer : Fused rings enhance rigidity, improving receptor binding. For example, (2S,4aR,8aR)-6-oxo-pyrano[3,2-b]pyran-2-carboxamide exhibits favorable geometry for C–H···O interactions, which stabilize enzyme-inhibitor complexes . Modifying ring fusion (cis vs. trans) impacts solubility and bioavailability .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2-oxopyran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDUSDULLYAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356041 | |
Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3040-20-8 | |
Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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